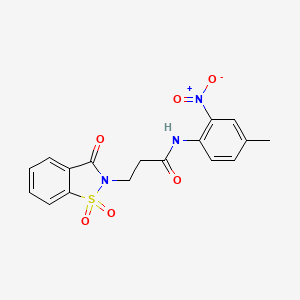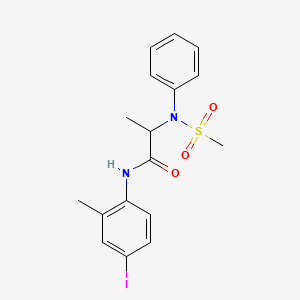![molecular formula C10H10N4O3S B4072653 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(2,4-dihydroxyphenyl)ethanone](/img/structure/B4072653.png)
2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(2,4-dihydroxyphenyl)ethanone
説明
2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(2,4-dihydroxyphenyl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This molecule has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(2,4-dihydroxyphenyl)ethanone works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways that regulate cell growth and survival. By inhibiting BTK, this compound can block the growth and proliferation of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the activity of BTK in cancer cells and immune cells, leading to reduced cell growth and proliferation. This compound has also been shown to reduce inflammation in autoimmune diseases by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(2,4-dihydroxyphenyl)ethanone is its specificity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its potential to cause adverse effects on the immune system, which may limit its use in certain patient populations.
将来の方向性
There are several future directions for the development of 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(2,4-dihydroxyphenyl)ethanone. One potential direction is the evaluation of this compound in combination with other cancer treatments, such as immunotherapy and targeted therapy. Another potential direction is the evaluation of this compound in other autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further studies are needed to understand the long-term safety and efficacy of this compound in clinical trials.
科学的研究の応用
2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(2,4-dihydroxyphenyl)ethanone has been studied extensively in preclinical models of cancer and autoimmune diseases. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells and to reduce inflammation in autoimmune diseases. This compound has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and immunotherapy.
特性
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S/c11-9-12-10(14-13-9)18-4-8(17)6-2-1-5(15)3-7(6)16/h1-3,15-16H,4H2,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUGRISBLCZHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)CSC2=NNC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4072576.png)


![2,7,7-trimethyl-4-[4-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone](/img/structure/B4072590.png)




![N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4072635.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4072645.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}ethanesulfonamide](/img/structure/B4072657.png)
![4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4072663.png)
![N-allyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4072670.png)